molecular formula C3H3F2N3 B1424236 3-(Difluoromethyl)-1H-1,2,4-triazole CAS No. 1378824-63-5

3-(Difluoromethyl)-1H-1,2,4-triazole

Cat. No. B1424236
M. Wt: 119.07 g/mol
InChI Key: IRWSFBDNSXHTLT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring .


Chemical Reactions Analysis

A radical–radical cross-coupling strategy for direct difluoromethylation of the C(sp3)–H bond has been reported . This transformation was readily accomplished under transition metal-free photoredox catalysis in the presence of 3 mol% of an organic photocatalyst .

Scientific Research Applications

Chemistry and Synthesis

The chemistry of 1,2,4-triazole derivatives, including 3-(Difluoromethyl)-1H-1,2,4-triazole, is a significant area of scientific research due to their practical value in various fields. These derivatives are known for their biological activity and are used in pharmacy, agrochemistry, and photography. Research includes the development of new synthesis methods for functional derivatives of 1,2,4-triazole, exploring their properties, and modifying them to increase their biological activity and general value. One modern method in heterocyclic systems functionalization involves introducing fluorine-containing substituents, which usually results in greater lipophilicity and reduced toxicity compared to non-fluorinated analogs (Holovko-Kamoshenkova et al., 2020).

Supramolecular and Coordination Chemistry

The 1H-1,2,3-triazoles, closely related to 1,2,4-triazoles, exhibit diverse supramolecular interactions, which have numerous applications in supramolecular and coordination chemistry. These interactions include hydrogen and halogen bonding, N-coordination modes, and the formation of powerful carbanionic and mesoionic carbene donors. Such capabilities enable applications in anion recognition, catalysis, and photochemistry, extending beyond the realm of click chemistry (Schulze & Schubert, 2014).

Synthesis and Structural Applications

The synthesis and study of 1,2,4-triazole derivatives have been a focus in scientific research due to their extensive biological activities. Novel methods of synthesis and biological evaluation for various triazole families, including the 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazoles, have been developed. These compounds are essential in addressing new diseases and finding new prototypes against bacteria and neglected diseases (Ferreira et al., 2013).

Anticorrosive and Nanotechnology Applications

Triazole compounds, including those with difluoromethyl groups, are used in anticorrosive applications and in building nanosensors and nanocatalysts. Understanding the chemical states of these derivatives and the structure of adlayers in various conditions is crucial for controlling the properties of these applied systems, offering vast potential in material science and nanotechnology (Wrzosek et al., 2017).

Safety And Hazards

Users are advised to avoid breathing mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates . This would facilitate increasing chances and possibilities for seeking potential lead compounds and drug candidates and further boost the development of fluorine-containing pharmaceuticals .

properties

IUPAC Name

5-(difluoromethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F2N3/c4-2(5)3-6-1-7-8-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWSFBDNSXHTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-1H-1,2,4-triazole

CAS RN

1378824-63-5
Record name 3-(difluoromethyl)-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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